2,6,8-Trichloro-7-methylpurine

Regioselective Synthesis Nucleophilic Aromatic Substitution Purine Derivatization

Procure 2,6,8-Trichloro-7-methylpurine for hierarchical SNAr reactivity (C8>C6>C2), enabling sequential trisubstitution without protecting groups. Essential for synthesizing 8-substituted purine libraries, macrocyclic peptidomimetics (11–37 membered), and antiviral nucleoside precursors like 7,8-dihydro-7-methyl-8-thioxoguanosine. The three chlorine handles provide unmatched modularity for SAR exploration and complex heterocycle assembly.

Molecular Formula C6H3Cl3N4
Molecular Weight 237.5 g/mol
CAS No. 16404-16-3
Cat. No. B103035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6,8-Trichloro-7-methylpurine
CAS16404-16-3
Synonyms2,6,8-TRICHLORO-7-METHYLPURINE
Molecular FormulaC6H3Cl3N4
Molecular Weight237.5 g/mol
Structural Identifiers
SMILESCN1C2=C(N=C(N=C2Cl)Cl)N=C1Cl
InChIInChI=1S/C6H3Cl3N4/c1-13-2-3(7)10-5(8)11-4(2)12-6(13)9/h1H3
InChIKeyUMASKSWPRALKCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6,8-Trichloro-7-methylpurine (CAS 16404-16-3): A Strategic Polyhalogenated Purine Scaffold for Regioselective Derivatization


2,6,8-Trichloro-7-methylpurine (CAS 16404-16-3) is a synthetic, polyhalogenated purine derivative of the formula C₆H₃Cl₃N₄, distinguished by the presence of three electrophilic chlorine atoms at the C2, C6, and C8 positions of the purine ring, along with a methyl group at the N7 position [1]. This unique substitution pattern establishes it as a versatile and strategic intermediate, primarily valued for enabling controlled, stepwise nucleophilic aromatic substitution (SNAr) to access complex, multisubstituted purine libraries that are otherwise challenging to synthesize [2].

Why 2,6,8-Trichloro-7-methylpurine Cannot Be Replaced by Common Dichloro- or Monochloro-Purine Analogs in Complex Syntheses


While purine scaffolds like 2,6-dichloropurine or 2-chloro-7-methylpurine are common, they lack the third reactive handle at the C8 position, which is critical for achieving true trisubstitution or sequential macrocyclization [1]. The presence of three chlorine atoms in 2,6,8-trichloro-7-methylpurine creates a defined hierarchy of electrophilic reactivity (C8 > C6 > C2) . This predictable differential reactivity is not present in analogs with fewer leaving groups, enabling the unique, stepwise introduction of diverse substituents without the need for complex protecting group strategies. Substituting with a less chlorinated analog would fundamentally alter the synthetic route and preclude the formation of key intermediates, such as 2-chloro-8,9-dihydro-7-methyl-8-thioxopurin-6(1H)-one, a precursor to a broad-spectrum antiviral agent [1].

Quantitative Differentiation of 2,6,8-Trichloro-7-methylpurine: Key Reactivity and Performance Benchmarks


Regioselective SNAr Reactivity: Quantified Hierarchy of C8, C6, and C2 Chlorine Displacement

The 8-chloro substituent of 2,6,8-Trichloro-7-methylpurine exhibits the highest reactivity toward nucleophiles, followed by the 6-chloro and then the 2-chloro substituent. This hierarchy (C8 > C6 > C2) is a key differentiator from non-halogenated purines or those with a different halogenation pattern, enabling predictable stepwise functionalization . For instance, in the synthesis of a key antiviral precursor, the difference in reactivity between the 2-, 6-, and 8-positions is exploited to selectively displace the 8-chloro with a thiol group, leaving the 2- and 6-chloro atoms intact for subsequent steps [1].

Regioselective Synthesis Nucleophilic Aromatic Substitution Purine Derivatization

Differential Reactivity Enables Synthesis of 8-Substituted Antiviral Precursor from 2,6,8-Trichloro-7-methylpurine

2,6,8-Trichloro-7-methylpurine (3) serves as a crucial starting material for synthesizing 2-chloro-8,9-dihydro-7-methyl-8-thioxopurin-6(1H)-one (5), a key intermediate on the path to the broad-spectrum antiviral nucleoside, 7,8-dihydro-7-methyl-8-thioxoguanosine (2) [1]. This transformation specifically leverages the heightened reactivity of the C8 chlorine atom for initial displacement with a sulfur nucleophile. The resulting compound 2 demonstrated significant in vivo antiviral activity, protecting mice against lethal challenges from Banzi, Semliki Forest, and San Angelo viruses when administered prophylactically [1]. This contrasts with analogs like 2,6-dichloro-7-methylpurine, which lack the essential C8 handle for this specific and critical functionalization [2].

Antiviral Synthesis Nucleoside Analog Thioxoguanosine

Enabling Macrocyclic Peptidomimetics via Sequential SNAr on a Triply Chlorinated Purine Core

2,6,8-Trichloro-7-methylpurine is a validated scaffold for the solid-phase synthesis of macrocyclic peptidomimetics via sequential nucleophilic aromatic substitution (SNAr) reactions [1]. The triply chlorinated purine acts as a rigid, heteroaromatic template, allowing for the stepwise coupling of orthogonally protected amino groups from peptides and other linear oligomers. This approach, systematically evaluated using SPOT-synthesis methodology, has been shown to successfully assemble a wide variety of cyclic peptidomimetics with ring sizes ranging from 11- to 37-membered rings [1]. While similar studies have been conducted with 2,4,6-trichloro-[1,3,5]triazine and 2,4,6-trichloropyrimidine [1], the use of a purine core offers a distinct, biologically relevant scaffold not achievable with these other heterocycles.

Peptidomimetics Macrocyclization Solid-Phase Synthesis

Optimal Application Scenarios for 2,6,8-Trichloro-7-methylpurine in Research and Development


Synthesis of 8-Substituted Purine Libraries for Antiviral and Anticancer Screening

Researchers aiming to build focused libraries of 8-substituted purine derivatives should prioritize 2,6,8-trichloro-7-methylpurine. Its established reactivity profile (C8 > C6 > C2) provides a direct and high-yielding route to this specific class of molecules, which have demonstrated activity against viral targets like Banzi, Semliki Forest, and San Angelo viruses [1]. The 8-position is a critical site for modulating biological activity in many purine-based inhibitors, and this compound offers a reliable, electrophilic entry point for introducing diverse C8-substituents.

Stepwise Construction of Highly Diverse 2,6,8-Trisubstituted Purines

For medicinal chemistry programs requiring the systematic exploration of structure-activity relationships (SAR) around a purine core, 2,6,8-trichloro-7-methylpurine is the optimal starting material. The predictable, tiered reactivity of the three chlorine atoms allows for the sequential introduction of three different functional groups without complex protecting group strategies. This enables the rapid and modular assembly of highly diverse, trisubstituted purine libraries, a significant advantage over using dihalogenated purines which limit the scope of achievable substitution patterns [2].

Design and Synthesis of Purine-Based Macrocyclic Peptidomimetics

This compound is a validated building block for creating macrocyclic peptidomimetics using a solid-phase, sequential SNAr approach [3]. It is particularly well-suited for research groups developing constrained peptide scaffolds for targeting protein-protein interactions or other challenging biological targets. The rigid purine core imparts conformational constraint, and the method has been proven to yield macrocycles ranging from 11 to 37 atoms, offering significant structural diversity [3].

Development of Advanced Intermediates for Nucleoside and Nucleotide Analogs

The compound is an essential intermediate in the synthesis of advanced nucleoside analogs like 7,8-dihydro-7-methyl-8-thioxoguanosine [1]. Its specific utility in this route is due to the ability to selectively functionalize the C8 position while retaining the 2- and 6-chloro atoms for subsequent glycosylation and amination reactions. This makes it a strategic procurement choice for any lab engaged in the synthesis of novel nucleoside therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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